Propan-2-aminium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate
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Overview
Description
Propan-2-aminium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C8H10ClF3N2O2S and a molecular weight of 290.69 g/mol . This compound is known for its unique chemical structure, which includes a thiazole ring substituted with chlorine and trifluoromethyl groups, and an aminium group attached to a propan-2-yl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-aminium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate typically involves the reaction of 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid with propan-2-amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Propan-2-aminium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products Formed
Substitution Reactions: Products include azido, thiol, and amino derivatives of the original compound.
Oxidation and Reduction: Products include sulfoxides, sulfones, and thiazolidines.
Scientific Research Applications
Propan-2-aminium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid: A precursor in the synthesis of Propan-2-aminium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate.
Propan-2-aminium 2-chloro-4-(trifluoromethyl)thiazole-5-sulfonate: A structurally similar compound with a sulfonate group instead of a carboxylate group.
Uniqueness
This compound is unique due to its combination of a thiazole ring with chlorine and trifluoromethyl substitutions, and an aminium group attached to a propan-2-yl moiety . This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C8H10ClF3N2O2S |
---|---|
Molecular Weight |
290.69 g/mol |
IUPAC Name |
2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate;propan-2-ylazanium |
InChI |
InChI=1S/C5HClF3NO2S.C3H9N/c6-4-10-2(5(7,8)9)1(13-4)3(11)12;1-3(2)4/h(H,11,12);3H,4H2,1-2H3 |
InChI Key |
RKEGIQAQASTWHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH3+].C1(=C(N=C(S1)Cl)C(F)(F)F)C(=O)[O-] |
Origin of Product |
United States |
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